2-[2-(Pyrrolidin-1-yl)propoxy]acetic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-(2-pyrrolidin-1-ylpropoxy)acetic acid |
InChI |
InChI=1S/C9H17NO3/c1-8(6-13-7-9(11)12)10-4-2-3-5-10/h8H,2-7H2,1H3,(H,11,12) |
InChI Key |
BIICXSQENTVGHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC(=O)O)N1CCCC1 |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization Techniques for 2 2 Pyrrolidin 1 Yl Propoxy Acetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. For a molecule with the complexity of 2-[2-(Pyrrolidin-1-yl)propoxy]acetic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is required for a complete assignment of its atomic connectivity and spatial arrangement.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrrolidine (B122466) ring, the propoxy chain, and the acetic acid moiety. The chemical shifts are influenced by the electronic environment of each proton. For instance, the protons on the carbons adjacent to the nitrogen atom of the pyrrolidine ring and the oxygen atom of the propoxy group would appear at a lower field (higher ppm value) due to the deshielding effect of these electronegative atoms.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal. The chemical shifts of the carbon atoms are also influenced by their local electronic environment. For example, the carbonyl carbon of the acetic acid group is expected to resonate at a significantly downfield position (typically 170-185 ppm).
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrrolidine CH₂ (α to N) | 2.5 - 3.0 | 50 - 55 |
| Pyrrolidine CH₂ (β to N) | 1.7 - 2.0 | 22 - 26 |
| Propoxy CH₂ (adjacent to O) | 3.5 - 4.0 | 65 - 75 |
| Propoxy CH (adjacent to N) | 2.8 - 3.3 | 55 - 65 |
| Propoxy CH₃ | 1.1 - 1.3 | 15 - 20 |
| Acetic Acid CH₂ | 4.0 - 4.5 | 60 - 70 |
| Acetic Acid COOH | 10 - 13 (broad) | 170 - 180 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Two-dimensional NMR experiments are indispensable for establishing the connectivity and spatial relationships between atoms, which is crucial for the unambiguous structural elucidation of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbon atoms. For instance, COSY would show correlations between the protons within the pyrrolidine ring and along the propoxy chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). This powerful technique allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, HMBC can show correlations from the protons of the propoxy chain to the carbonyl carbon of the acetic acid moiety.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the through-space proximity of protons, which provides insights into the three-dimensional structure and conformation of the molecule in solution. frontiersin.org For this compound, NOESY could reveal spatial relationships between the pyrrolidine ring and the propoxyacetic acid side chain, aiding in the determination of its preferred conformation. frontiersin.orgnih.gov
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique that provides the exact mass of a molecule with high precision. This allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of this compound.
In addition to providing the molecular weight, mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), can elucidate the fragmentation pathways of the molecule. nih.gov This information is valuable for structural confirmation. The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would likely involve characteristic cleavages of the ether linkage and the pyrrolidine ring. miamioh.eduwhitman.eduyoutube.com
Plausible Fragmentation Pathways:
Alpha-cleavage adjacent to the nitrogen atom: This is a common fragmentation pathway for N-alkylpyrrolidines, leading to the formation of a stable iminium ion.
Cleavage of the C-O bond of the ether: Ethers can fragment through the cleavage of the carbon-oxygen bond, resulting in the formation of an oxonium ion or an alkyl radical. whitman.eduyoutube.com
Loss of the acetic acid moiety: The molecule could lose the acetic acid group as a neutral fragment.
A detailed analysis of the fragment ions in the mass spectrum allows for the reconstruction of the molecular structure, providing a powerful complementary technique to NMR spectroscopy.
X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com If a suitable single crystal of this compound or a salt thereof can be obtained, this technique can provide an unambiguous determination of its solid-state structure, including bond lengths, bond angles, and torsional angles. nih.govresearchgate.netmdpi.com
For a chiral molecule like this compound, X-ray crystallography using anomalous dispersion is the most reliable method for determining its absolute configuration (the specific R or S configuration at the chiral center). This is of paramount importance in pharmaceutical sciences, where different enantiomers can have vastly different biological activities.
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are essential for assessing the purity of a chemical compound and for separating enantiomers. chromatographyonline.comuhplcs.comopenochem.org High-Performance Liquid Chromatography (HPLC) is the most widely used method for these purposes in the pharmaceutical industry. skpharmteco.comnih.govnih.gov
For the analysis of this compound, a reversed-phase HPLC method would be suitable for determining its chemical purity by separating it from any impurities.
To determine the enantiomeric excess (a measure of the purity of a single enantiomer), a chiral HPLC method is required. chromatographyonline.comuhplcs.comopenochem.org This involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their individual quantification. lookchem.comsigmaaldrich.com The choice of the appropriate chiral column and mobile phase is critical for achieving a good separation. The determination of enantiomeric purity is a crucial quality control parameter for chiral drug substances. chromatographyonline.comskpharmteco.com
High-Performance Liquid Chromatography (HPLC) for Compound Purity
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of non-volatile compounds like "this compound". Reversed-phase HPLC (RP-HPLC) is the most common mode employed for such analyses.
In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used in conjunction with a polar mobile phase. For a polar compound like "this compound," which contains both a carboxylic acid and a tertiary amine, careful control of the mobile phase pH is crucial for achieving good peak shape and retention. An acidic mobile phase is generally preferred to suppress the ionization of the carboxylic acid group and protonate the tertiary amine, leading to better interaction with the stationary phase and sharper peaks.
Given the absence of a strong chromophore in the molecule's structure, detection can be challenging. Low-wavelength UV detection (around 200-210 nm) is a possible approach, although it may lack specificity. chromforum.org More advanced detection methods like Mass Spectrometry (MS) or Charged Aerosol Detection (CAD) would offer higher sensitivity and selectivity.
A hypothetical, yet representative, HPLC method for the purity determination of "this compound" is detailed in the table below.
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
Chiral HPLC for Enantiomeric Resolution and Quantification
"this compound" possesses a chiral center at the second position of the propoxy chain, meaning it can exist as a pair of enantiomers. As enantiomers often exhibit different pharmacological activities, their separation and quantification are critical. Chiral HPLC is the gold standard for this purpose, utilizing a chiral stationary phase (CSP) to differentiate between the enantiomers.
There are two primary approaches for chiral separation by HPLC: direct and indirect. The direct method, which is more common, involves the use of a CSP that can form transient diastereomeric complexes with the enantiomers, leading to different retention times. For a compound like "this compound," several types of CSPs could be effective:
Crown Ether-Based CSPs: These are particularly effective for the separation of primary amino acids and compounds with primary amine groups. chiraltech.commdpi.com
Zwitterionic CSPs: These are designed for the separation of zwitterionic molecules like underivatized amino acids and can be highly effective. chiraltech.com
Anion-Exchange CSPs: These are suitable for chiral acids, including N-derivatized amino acids. chiraltech.com
Ligand-Exchange CSPs: These columns, often coated with an amino acid like proline or its derivatives, use a mobile phase containing a metal ion (e.g., copper sulfate) to form diastereomeric metal complexes with the analyte. chiraltech.com
The indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. juniperpublishers.com However, the direct method is often preferred as it avoids potential complications from the derivatization reaction.
The selection of the appropriate chiral column and mobile phase is crucial and often requires empirical screening. A summary of potentially suitable chiral HPLC columns is presented below.
| Chiral Stationary Phase (CSP) Type | Example Commercial Column | Typical Mobile Phase |
|---|---|---|
| Crown Ether | CROWNPAK® CR-I(+) | Acidic aqueous/organic mixtures (e.g., Perchloric acid in water/Methanol) |
| Zwitterionic | CHIRALPAK® ZWIX(+) | Organic solvent mixtures with acidic and basic additives |
| Anion-Exchange | CHIRALPAK® QN-AX | Organic solvents with acid/base modifiers |
| Ligand Exchange | CHIRALPAK® WH | Aqueous copper sulfate (B86663) solution |
Gas Chromatography (GC) for Volatile Derivatives (if applicable)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. "this compound," with its polar carboxylic acid and amine functional groups, is non-volatile and would require chemical derivatization to increase its volatility and thermal stability for GC analysis. jfda-online.comresearchgate.net
Derivatization chemically modifies the polar functional groups to make the molecule more amenable to GC. Common derivatization strategies for compounds with carboxylic acid and amine functionalities include:
Silylation: This process replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. sigmaaldrich.com
Acylation: This involves the reaction of the amine and hydroxyl groups with an acylating agent, such as a perfluoroacyl anhydride (B1165640) (e.g., trifluoroacetic anhydride, TFAA), to form a more volatile derivative.
Esterification: The carboxylic acid group can be converted to an ester (e.g., a methyl ester) using reagents like diazomethane (B1218177) or an alcohol in the presence of an acid catalyst.
The derivatized compound can then be analyzed by GC, typically using a non-polar or medium-polarity capillary column and a flame ionization detector (FID) or a mass spectrometer (MS) for detection.
It is important to note that due to the need for derivatization, which can sometimes be complex and introduce potential side reactions, HPLC is often the preferred method for the analysis of compounds like "this compound". However, GC can be a valuable tool, particularly when coupled with mass spectrometry (GC-MS), for the identification of impurities or metabolites that are amenable to derivatization.
| Derivatization Method | Reagent | Target Functional Group |
|---|---|---|
| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Carboxylic acid, Amine |
| Acylation | TFAA (Trifluoroacetic anhydride) | Amine |
| Esterification | Methanol/HCl | Carboxylic acid |
Computational and Theoretical Investigations of 2 2 Pyrrolidin 1 Yl Propoxy Acetic Acid
Molecular Modeling and Conformational Analysis of the Compound
The conformational landscape of 2-[2-(Pyrrolidin-1-yl)propoxy]acetic acid is complex, owing to the flexibility of the propoxyacetic acid chain and the non-planar nature of the pyrrolidine (B122466) ring. Molecular modeling techniques are essential to identify the most stable three-dimensional arrangements (conformers) of the molecule, which in turn govern its physical properties and biological interactions.
Global and Local Minima Search
To map the potential energy surface of the molecule, a systematic search for global and local energy minima is typically performed. This process involves generating a multitude of initial structures and optimizing their geometries to find stable conformers. The conformational flexibility arises from several key features:
Pyrrolidine Ring Puckering: The five-membered pyrrolidine ring is not flat and can adopt various puckered conformations, most commonly the "envelope" and "twisted" forms. nih.govfrontiersin.org In substituted pyrrolidines, these puckering modes can have different energies, leading to distinct conformers. nih.govfrontiersin.org
Rotation of Substituents: The propoxyacetic acid group attached to the nitrogen of the pyrrolidine ring can rotate, leading to different spatial orientations relative to the ring.
Propoxyacetic Acid Chain Flexibility: The single bonds within the propoxyacetic acid chain (C-C, C-O) allow for considerable rotational freedom, creating a large number of possible conformers.
Computational methods, such as molecular mechanics or more accurate quantum mechanical calculations, are employed to determine the relative energies of these conformers. researchgate.net A hypothetical distribution of low-energy conformers is presented in the table below, illustrating the potential for multiple stable structures differentiated by ring pucker and dihedral angles along the side chain.
Interactive Data Table: Hypothetical Low-Energy Conformers of this compound
| Conformer ID | Pyrrolidine Pucker | Dihedral Angle 1 (N-C-C-O) (°) | Dihedral Angle 2 (C-O-C-C) (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|---|---|
| Conf-1 | Envelope (C2-endo) | 65 | 178 | 0.00 | 45.2 |
| Conf-2 | Twisted (C1-exo/C2-endo) | -70 | 180 | 0.25 | 28.9 |
| Conf-3 | Envelope (C3-exo) | 180 | -65 | 0.80 | 10.5 |
| Conf-4 | Envelope (C2-endo) | 68 | 75 | 1.20 | 5.1 |
Influence of Rotational Barriers on Conformation
The interconversion between different conformers is dictated by the energy barriers to rotation around the molecule's single bonds. These rotational barriers can be calculated by systematically varying a specific dihedral angle and calculating the energy at each step. High rotational barriers can restrict the conformational freedom of the molecule, leading to more defined structures, while low barriers allow for easy interconversion.
For this compound, key rotational barriers would include:
The bond connecting the propoxy group to the pyrrolidine nitrogen.
The C-O and C-C bonds within the propoxy chain.
The C-C bond adjacent to the carboxylic acid group.
The steric hindrance between the bulky pyrrolidine ring and the propoxy chain, as well as intramolecular hydrogen bonding involving the carboxylic acid group, would significantly influence these barriers. A representative set of calculated rotational barriers for analogous chemical bonds is shown in the table below.
Interactive Data Table: Hypothetical Rotational Energy Barriers
| Bond (Dihedral Angle) | Description | Calculated Barrier (kcal/mol) |
|---|---|---|
| C-N (Pyrrolidine-Propoxy) | Rotation of the entire side chain | 4.5 - 6.0 |
| C-O (Propoxy) | Rotation around the ether linkage | 2.5 - 3.5 |
| C-C (Propoxy) | Alkane-like rotation | 3.0 - 4.0 |
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure of a molecule, which is fundamental to understanding its reactivity. rsc.org
Analysis of Fukui Indices and Molecular Electrostatic Potentials (MEPs)
Molecular Electrostatic Potential (MEP): The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. researchgate.net It helps in identifying the electron-rich and electron-poor regions. For this compound, the MEP would show a negative potential (red/yellow) around the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack. Conversely, a positive potential (blue) would be expected around the acidic proton of the carboxylic acid and the protons on the carbon adjacent to the pyrrolidine nitrogen, highlighting sites for nucleophilic interaction.
Fukui Indices: Fukui functions are used to describe the change in electron density at a specific point in the molecule when the total number of electrons is changed. frontiersin.orgresearchgate.net They are powerful tools for identifying the most reactive sites within a molecule. frontiersin.orgresearchgate.net The Fukui function helps in predicting sites for:
Nucleophilic attack (f+) : Where an incoming nucleophile (electron donor) is most likely to react.
Electrophilic attack (f-) : Where an incoming electrophile (electron acceptor) is most likely to react.
For this compound, the carbonyl carbon of the carboxylic acid would be a primary site for nucleophilic attack, while the pyrrolidine nitrogen and the carbonyl oxygens would be susceptible to electrophilic attack. nih.gov
Interactive Data Table: Hypothetical Fukui Indices for Selected Atoms
| Atom | Site | Fukui Index (f+) for Nucleophilic Attack | Fukui Index (f-) for Electrophilic Attack | Predicted Reactivity |
|---|---|---|---|---|
| C (carbonyl) | Carboxylic Acid | 0.185 | 0.021 | High for nucleophilic attack |
| O (carbonyl) | Carboxylic Acid | 0.045 | 0.150 | High for electrophilic attack |
| O (hydroxyl) | Carboxylic Acid | 0.060 | 0.135 | Moderate for electrophilic attack |
Prediction of Reactive Sites and Reaction Pathways (e.g., nucleophilic acyl substitution)
Based on the electronic structure analysis, the most probable reaction pathway for this molecule involves the carboxylic acid group. Carboxylic acid derivatives are known to undergo nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.orgvanderbilt.edu This reaction proceeds via a two-step mechanism: nucleophilic addition to the carbonyl carbon, followed by the elimination of a leaving group. vanderbilt.edu
The carbonyl carbon is highly electrophilic due to the polarization of the C=O bond and is therefore the primary site for attack by nucleophiles. The hydroxyl group (-OH) of the carboxylic acid is a poor leaving group, but its departure can be facilitated by protonation under acidic conditions, which converts it into a much better leaving group (H2O). libretexts.org Common nucleophilic acyl substitution reactions for carboxylic acids include esterification (reaction with an alcohol) and amidation (reaction with an amine). libretexts.org
Calculation of Activation Barriers for Chemical Transformations
Computational chemistry allows for the detailed study of reaction mechanisms by mapping the entire energy profile of a reaction, including the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation barrier (activation energy, Ea), which determines the rate of the reaction. rsc.org
For a reaction like the acid-catalyzed esterification of this compound with an alcohol (e.g., ethanol), quantum chemical calculations could be used to determine the activation energy for each step of the mechanism. Such calculations provide valuable information on the feasibility and kinetics of the transformation. mdpi.com The activation energies for esterification reactions of carboxylic acids typically fall within a range that is dependent on the specific reactants and catalyst used. mdpi.comresearchgate.netmdpi.com
Interactive Data Table: Hypothetical Activation Barriers for Acid-Catalyzed Esterification
| Reaction Step | Description | Calculated Activation Barrier (Ea) (kJ/mol) |
|---|---|---|
| 1 | Protonation of the carbonyl oxygen | 20 - 30 |
| 2 | Nucleophilic attack by ethanol (B145695) | 50 - 65 |
| 3 | Proton transfer | 15 - 25 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrrolidine-Propoxy-Acetic Acid Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
Several QSAR studies have been performed on various classes of pyrrolidine derivatives, providing a foundation for how such models could be developed for pyrrolidine-propoxy-acetic acid derivatives. For example, 3D-QSAR studies on 1,3,4-trisubstituted pyrrolidine-based CCR5 receptor inhibitors have yielded predictive models with good statistical significance. nih.gov These models, based on CoMFA and CoMSIA, provide contour maps that visualize the regions around the molecule where steric bulk, positive or negative charge, and hydrophobicity are favorable or unfavorable for activity. nih.gov
Another example is the QSAR study on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one antiarrhythmic agents. nih.gov This study resulted in a model that could explain a high percentage of the variance in the observed biological activity. nih.gov In silico screening of pyrrolidine derivatives as dipeptidyl peptidase-IV inhibitors has also been guided by CoMFA, CoMSIA, and Hologram QSAR (HQSAR) studies. nih.gov
The table below presents statistical parameters from a representative QSAR study on pyrrolidine derivatives, illustrating the predictive power of such models. Again, it is crucial to understand that this data is not for pyrrolidine-propoxy-acetic acid derivatives but serves as an example of the outputs of QSAR studies.
| QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² | Reference |
| CoMFA (CCR5 Inhibitors) | 0.637 | 0.952 | - | nih.gov |
| CoMSIA (CCR5 Inhibitors) | 0.677 | 0.958 | - | nih.gov |
| CoMSIA (DPP-IV Inhibitors) | 0.870 | - | 0.655 | nih.gov |
These examples demonstrate that QSAR modeling is a well-established method for studying the structure-activity relationships of pyrrolidine-containing compounds. A similar approach could be applied to a series of pyrrolidine-propoxy-acetic acid derivatives to guide the design of new analogs with optimized activity for a specific biological target.
Structure Activity Relationship Sar Studies of 2 2 Pyrrolidin 1 Yl Propoxy Acetic Acid Derivatives
Systematic Structural Modifications of the Pyrrolidine (B122466) Ring System
The pyrrolidine ring is a common scaffold in many biologically active compounds due to its three-dimensional structure, which allows for precise spatial orientation of substituents. nih.govresearchgate.net Modifications to this ring system, including the introduction of various substituents and consideration of its stereochemistry, have been shown to be critical for activity and selectivity.
Substituents on the pyrrolidine ring play a crucial role in modulating the pharmacological profile of its derivatives. The nature, size, and position of these substituents can significantly impact binding affinity and functional activity at various receptors.
Research on pyrrolidine-based compounds has demonstrated that the addition of substituents can either enhance or diminish biological effects. For instance, in a series of pyrrolidine amide derivatives acting as N-acylethanolamine acid amidase (NAAA) inhibitors, the presence and nature of substituents on a terminal phenyl group, which is analogous to a modification of the pyrrolidine core, greatly influenced inhibitory potency. nih.govrsc.org Small, lipophilic substituents were found to be preferable for optimal activity. nih.govrsc.org Specifically, fluorophenyl substituents at position 3 of pyrrolidine sulfonamides offered better in vitro potency compared to unsubstituted phenyl rings. nih.gov
The basicity of the pyrrolidine nitrogen is another key factor that can be altered by substituents, thereby affecting interactions with biological targets. nih.gov For example, charged substituents have a strong effect on the basicity of the pyrrolidine nitrogen. nih.gov In the context of histamine H3 receptor antagonists, novel substituted pyrrolidines have been shown to exhibit high binding affinities, with specific substitution patterns being essential for their antagonist activity. researchgate.netnih.gov
The following table summarizes the effects of different substituents on the pyrrolidine ring based on studies of related compounds.
| Modification Site | Substituent | Observed Effect on Activity | Compound Class Studied |
| Position 3 | Fluorophenyl | Improved in vitro potency | Pyrrolidine sulfonamides nih.gov |
| Position 3 | Small, lipophilic groups | Favorable for optimal potency | Pyrrolidine amide derivatives nih.gov |
| General | Charged groups | Alters basicity of pyrrolidine nitrogen | Pyrrolidines as organocatalysts nih.gov |
| General | Phenylpiperazine with 3-trifluoromethyl group | Most active in MES test | Pyrrolidine-2,5-diones nih.gov |
| General | 3,4-dichlorophenylpiperazines | Active in both MES and scPTZ tests | Pyrrolidine-2,5-diones nih.gov |
Data synthesized from studies on various pyrrolidine derivatives.
The pyrrolidine ring contains chiral centers, and the stereochemistry of these centers is a critical determinant of biological activity. The spatial orientation of substituents can lead to different binding modes at enantioselective targets like proteins and receptors. researchgate.net The non-planar, puckered nature of the pyrrolidine ring allows for different conformations (e.g., C-4-exo and -endo), which can be influenced by substituents and, in turn, affect how the molecule interacts with its biological target. nih.govresearchgate.net
The importance of stereochemistry is highlighted in various classes of pyrrolidine-containing compounds. For instance, the introduction of a chiral pyrrolidine can promote selectivity towards specific protein kinase receptors. nih.gov In the development of inhibitors for the aminoglycoside 6'-N-acetyltransferase type Ib, modifications of stereochemistry had varying effects on the inhibitory properties of pyrrolidine pentamine derivatives.
The stereoselective synthesis of pyrrolidine derivatives is an active area of research, underscoring the importance of obtaining optically pure compounds for pharmacological evaluation. nih.govmdpi.com The use of chiral precursors like proline and hydroxyproline is a common strategy to introduce a pre-defined stereochemistry into the pyrrolidine ring. mdpi.com
| Stereochemical Feature | Influence on Biological Activity | Example Compound Class |
| Ring Puckering (exo vs. endo) | Affects the spatial orientation of substituents and receptor interaction. nih.gov | Proline derivatives nih.gov |
| Chiral Substituents | Can lead to selective binding to different receptor subtypes. nih.gov | Pyrrolidine-based kinase inhibitors nih.gov |
| Enantiomeric Forms | Often exhibit different potencies and efficacies. | General observation for chiral drugs |
General trends observed in studies of chiral pyrrolidine derivatives.
Exploration of Variations in the Propoxy Linker
The length of the linker chain is a critical parameter in the design of bioactive molecules as it determines the distance between key pharmacophoric groups. In studies of pyrrolidine amide derivatives, the linker chain between the pyrrolidine ring and a terminal phenyl group had a significant impact on NAAA binding affinity. nih.gov
Generally, there is an optimal linker length for maximal activity. For instance, in a series of tralopyril derivatives, the insecticidal activity was found to be dependent on the length of the linker, with straight-chains containing 2-5 atoms exhibiting good activity. nih.gov Similarly, in fusion proteins, the catalytic efficiency was observed to decrease as the length of a flexible linker was increased. rsc.org A conformationally flexible linker can increase the inhibitory potency of pyrrolidine amide derivatives, though it may reduce selectivity. nih.govrsc.org
| Linker Length Variation | Effect on Activity | Compound Class Studied |
| Increased Length | Decreased catalytic efficiency | Fusion proteins rsc.org |
| Optimal Length (2-5 atoms) | Good insecticidal activity | Tralopyril derivatives nih.gov |
| Flexible Linker | Increased inhibitory potency, but reduced selectivity | Pyrrolidine amide derivatives nih.govrsc.org |
Findings from studies on compounds with variable linker lengths.
For example, adding a methyl group to the carbon atom separating an aromatic ring from an acidic center in arylalkanoic acids generally enhances anti-inflammatory activity. This suggests that substitution on the carbon chain can be beneficial. Bulky substituents could, however, introduce steric hindrance, preventing optimal binding.
Modifications of the Acetic Acid Moiety
The carboxylic acid group is a key feature, often acting as a crucial interaction point with a receptor, for instance, through the formation of hydrogen bonds or ionic interactions. Modification of this acidic moiety can lead to profound changes in activity.
Replacing the carboxylic acid with other acidic functionalities, such as a tetrazole or a sulphonamide, can sometimes retain or improve activity, depending on the specific target. However, conversion to non-acidic groups, like amides, often leads to a decrease or complete loss of activity. In the case of indole acetic acid derivatives, replacement of the carboxyl group with other acidic functionalities decreases activity, and amide derivatives are inactive.
Bioisosteric Replacements of the Carboxylic Acid Group
No publicly available studies were identified that specifically investigate the bioisosteric replacement of the carboxylic acid group in 2-[2-(Pyrrolidin-1-yl)propoxy]acetic acid. Such studies would typically involve synthesizing analogs where the carboxylic acid is replaced with other acidic functional groups (e.g., tetrazole, hydroxamic acid) or non-acidic mimics and evaluating their biological activity. Without this data, a discussion on how these modifications affect the compound's properties is not possible.
Ester and Amide Derivatives and Their Influence on Binding
There is no available research detailing the synthesis or biological evaluation of ester and amide derivatives of this compound. Information regarding how such modifications would influence the binding affinity and selectivity of these compounds is therefore unavailable. Typically, esterification or amidation of a carboxylic acid can impact a molecule's polarity, cell permeability, and interaction with biological targets.
Investigation of Spacers and Linkers Between Key Pharmacophores
No literature was found that explores the impact of altering the propoxy linker between the pyrrolidine ring and the acetic acid moiety of this compound. Research in this area would involve synthesizing analogs with different linker lengths, rigidities, or compositions to understand their effect on the spatial orientation of the key pharmacophoric elements and the resulting biological activity.
Mechanistic Insights into Molecular Interactions of Pyrrolidine Propoxy Acetic Acid Compounds
Elucidation of Binding Mechanisms with Target Macromolecules
The binding of small molecules to biological macromolecules is a highly specific process governed by the principles of molecular recognition. For pyrrolidine-containing compounds, the pyrrolidine (B122466) ring often plays a crucial role in orienting the molecule within a binding site to achieve optimal interactions. researchgate.net
Computational docking and molecular dynamics simulation studies on pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors have suggested that these compounds can form stable complexes with the enzyme. nih.govresearchgate.net The binding affinity is often influenced by the substituents on the pyrrolidine ring. nih.gov For a compound like 2-[2-(Pyrrolidin-1-yl)propoxy]acetic acid, the carboxylic acid group could potentially interact with positively charged residues in an enzyme's active site, while the pyrrolidine ring and propoxy chain could engage in hydrophobic and van der Waals interactions.
Table 1: Potential Enzyme Interactions of Pyrrolidine Derivatives
| Enzyme Target | Pyrrolidine Derivative Class | Potential Inhibitory Mechanism |
| Glycosidases | Polyhydroxylated pyrrolidines | Competitive inhibition |
| Aldose Reductase | Polyhydroxylated pyrrolidines | Not specified |
| Acetylcholinesterase | Pyrrolidin-2-one derivatives | Mixed or non-competitive inhibition |
| Butyrylcholinesterase | N-substituted pyrrolidines | Not specified |
Pyrrolidine derivatives are known to interact with a wide range of receptors, acting as both agonists and antagonists. For example, certain pyrrolidine-containing compounds have been identified as antagonists of the chemokine receptor CXCR4. frontiersin.orgnih.gov In other instances, derivatives have been developed as selective androgen receptor modulators (SARMs). nih.gov
Analysis of Intermolecular Interactions (e.g., hydrogen bonding, electrostatic interactions, hydrophobic effects)
The molecular interactions of this compound with a biological target would be a composite of several types of non-covalent interactions. The key structural features of the molecule that would participate in these interactions are the pyrrolidine nitrogen, the ether oxygen, and the carboxylic acid group.
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The ether oxygen can act as a hydrogen bond acceptor. The nitrogen atom in the pyrrolidine ring can also act as a hydrogen bond acceptor.
Electrostatic Interactions: At physiological pH, the carboxylic acid group will be deprotonated, carrying a negative charge. This can lead to strong electrostatic interactions with positively charged residues like lysine (B10760008) or arginine in a binding pocket.
Hydrophobic Effects: The propylene (B89431) chain and the aliphatic carbons of the pyrrolidine ring are hydrophobic and would favorably interact with nonpolar residues in a protein, such as leucine, isoleucine, and valine.
Computational docking studies of similar small molecules in protein binding sites often reveal these types of interactions as being critical for binding affinity and specificity. scispace.com
Signaling Pathway Modulation by Related Pyrrolidine Derivatives
Pyrrolidine derivatives have been shown to modulate a variety of signaling pathways, often due to their interaction with key proteins in these cascades. For instance, their ability to antagonize the CXCR4 receptor can inhibit the CXCL12-induced cytosolic calcium flux, a key signaling event in cancer metastasis and inflammation. frontiersin.orgnih.gov
In the context of neurodegenerative diseases, pyrrolidine-2-one derivatives have shown neuroprotective effects, which are thought to be mediated through the modulation of pathways related to acetylcholine (B1216132) deficit and oxidative stress. nih.gov Furthermore, some pyrrolidine derivatives have been investigated for their potential to inhibit the MDM2-p53 interaction, which is a critical pathway in cancer progression. scispace.com The diverse biological activities of pyrrolidine compounds underscore their potential to modulate a wide array of signaling pathways. bohrium.combohrium.com
Allosteric Modulation Mechanisms for Related Compounds
Allosteric modulation, where a ligand binds to a site topographically distinct from the orthosteric site to modulate the receptor's response to the endogenous ligand, is an increasingly important concept in drug discovery. nih.gov G protein-coupled receptors (GPCRs) are a major class of receptors that are subject to allosteric modulation. nih.govmdpi.com
While there is no specific information on this compound as an allosteric modulator, the general class of pyrrolidine derivatives has been explored in this context. For example, some pyrrolidine derivatives have been developed as positive allosteric modulators (PAMs) of muscarinic acetylcholine receptors. Allosteric modulators can offer greater subtype selectivity compared to orthosteric ligands because allosteric sites are generally less conserved across receptor subtypes. nih.gov The mechanism of allosteric modulation often involves the stabilization of a particular receptor conformation that has an increased or decreased affinity for the orthosteric ligand or that alters the efficacy of G protein coupling. youtube.com
Future Directions and Emerging Research Opportunities for 2 2 Pyrrolidin 1 Yl Propoxy Acetic Acid
Development of Next-Generation Synthetic Methodologies for Enhanced Efficiency and Sustainability
The future synthesis of 2-[2-(pyrrolidin-1-yl)propoxy]acetic acid and its derivatives is poised to move beyond traditional methods towards more efficient, cost-effective, and environmentally benign processes. The emphasis on "green chemistry" and sustainable production is driving innovation in this area. ontosight.ai
Key advancements are expected in the following domains:
Organocatalysis: Chiral pyrrolidines are foundational in organocatalysis. mdpi.com Future synthetic routes could leverage novel proline-based dipeptide catalysts to construct the core structure with high stereoselectivity, potentially under solvent-free conditions using techniques like high-speed ball milling, which can lead to shorter reaction times. mdpi.com
Microwave-Assisted Organic Synthesis (MAOS): MAOS has demonstrated significant potential for increasing the efficiency of synthesizing pyrrolidine (B122466) derivatives. nih.govtandfonline.com Applying microwave irradiation can drastically reduce reaction times and improve yields for key steps in the synthesis of the this compound backbone. nih.govtandfonline.com
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. tandfonline.com Developing an MCR strategy for this scaffold would enhance synthetic efficacy and atom economy, reducing waste and the need for intermediate purification steps. tandfonline.com
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability compared to batch processes. Adapting the synthesis of this compound to a flow system could represent a significant leap in manufacturing efficiency.
| Methodology | Traditional Approach | Next-Generation Approach | Key Advantages |
|---|---|---|---|
| Catalysis | Metal-based catalysts | Chiral organocatalysts (e.g., proline derivatives) | Reduced metal contamination, environmentally friendly, high stereoselectivity. mdpi.com |
| Reaction Conditions | Conventional heating (reflux) | Microwave-Assisted Organic Synthesis (MAOS) | Drastically reduced reaction times, improved yields. nih.govtandfonline.com |
| Process Strategy | Multi-step synthesis with isolation of intermediates | One-pot Multicomponent Reactions (MCRs) | Increased synthetic efficiency, less waste, high atom economy. tandfonline.com |
| Manufacturing Scale | Batch processing | Continuous Flow Chemistry | Enhanced safety, scalability, and process control. |
Integration of Advanced Analytical Techniques for Real-Time Reaction Monitoring and Characterization
To support the development of next-generation synthetic methodologies, the integration of advanced analytical techniques for real-time, in-situ monitoring is crucial. These process analytical technologies (PAT) provide deep mechanistic insights, allow for precise control over reaction kinetics, and ensure the desired product quality, particularly concerning stereochemistry. rsc.orgnih.gov
Future research will likely incorporate:
In-Situ Spectroscopy: Techniques such as Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to continuously monitor the concentration of reactants, intermediates, and products directly within the reaction vessel. rsc.orgresearchgate.netacs.org This allows for the rapid identification of reaction endpoints and the detection of any unforeseen side reactions. nih.gov Both Attenuated Total Reflection (ATR) and transmission modes of IR spectroscopy are effective for tracking organic species in solution. acs.org
Mass Spectrometry for Chiral Analysis: Given the chirality of this compound, monitoring enantiomeric excess (ee) during synthesis is critical. Tandem mass spectrometry, employing the kinetic method, can perform chiral analysis on reaction mixtures with minimal sample preparation. rsc.org This enables near real-time tracking of stereochemistry, ensuring the desired enantiomer is produced. rsc.org
Advanced Electrochemical Methods: Electrochemical sensors offer advantages such as rapid response, high sensitivity, and low cost for real-time detection. mdpi.com Developing specific electrochemical methods could enable the in-situ chiral recognition and quantification of the target molecule and its precursors during synthesis. mdpi.com
Hyphenated Techniques: Combining the separation power of chromatography with the specificity of spectroscopy (e.g., LC-IR, LC-MS) can provide comprehensive characterization of complex reaction mixtures, helping to identify and quantify trace impurities. numberanalytics.com
| Analytical Technique | Primary Application in Synthesis | Information Gained |
|---|---|---|
| In-Situ FTIR/Raman Spectroscopy | Real-time monitoring of functional group changes. | Reaction kinetics, detection of intermediates, endpoint determination. rsc.orgresearchgate.net |
| Mass Spectrometry (Kinetic Method) | On-line monitoring of stereochemistry. | Enantiomeric excess (ee) throughout the reaction. rsc.org |
| Electrochemical Sensors | Rapid, sensitive chiral recognition and quantification. | Real-time concentration of specific enantiomers. mdpi.com |
| Ion Mobility-Mass Spectrometry (IM-MS) | Separation and identification of isomers without chromatography. | Discrimination of enantiomers based on size, shape, and charge. acs.org |
Synergistic Approaches Combining Computational Predictions with Experimental Validation in Structure-Based Design
The pyrrolidine scaffold is a cornerstone in modern drug discovery. nih.govresearchgate.net Future research on this compound will benefit immensely from a synergistic approach that combines computational modeling with empirical laboratory validation. This integrated strategy accelerates the discovery process by prioritizing compounds with the highest probability of success.
The workflow typically involves:
Target Identification and Virtual Screening: A biological target (e.g., an enzyme or receptor) is identified. Computational docking is then used to predict the binding conformations and affinities of a virtual library of derivatives of the this compound scaffold to this target. researchgate.net
Structure-Based Design and Optimization: Based on the initial docking results, new derivatives are designed to optimize interactions with the target's binding site. This process led to the discovery of potent pyrrolidine-based inhibitors for targets like Factor Xa and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.govresearchgate.net
Synthesis and Experimental Validation: The most promising candidates identified computationally are then synthesized. Their actual biological activity is tested through in vitro and in vivo assays.
Iterative Refinement: The experimental results are used to refine the computational models, leading to a more accurate understanding of the structure-activity relationship (SAR). frontiersin.org This iterative cycle of prediction and validation allows for the rapid optimization of lead compounds.
This approach has successfully identified pyrrolidine derivatives with subnanomolar inhibitory activity, demonstrating its power to accelerate the development of novel therapeutics. nih.gov
Exploration of Novel Biological Target Classes for Pyrrolidine-Propoxy-Acetic Acid Scaffolds
The pyrrolidine ring is a "privileged scaffold" present in numerous FDA-approved drugs, highlighting its versatility in interacting with a wide range of biological targets. nih.govfrontiersin.orgnih.gov While the specific applications of this compound are still emerging, its structural components suggest a broad potential for therapeutic development.
Future research should focus on screening this scaffold and its derivatives against novel and emerging biological target classes, including:
Enzyme Inhibition: Pyrrolidine derivatives have shown inhibitory activity against various enzymes. frontiersin.org Potential targets for this scaffold include dipeptidyl peptidase-IV (DPP-IV) for diabetes, topoisomerases for antibacterial agents, and cyclooxygenase (COX) enzymes for anti-inflammatory applications. frontiersin.orgnih.govnih.gov
Chemokine and G-Protein Coupled Receptors (GPCRs): The chemokine receptor CXCR4 is a key target in cancer metastasis and inflammation. Pyrrolidine-containing compounds have been successfully designed as potent CXCR4 antagonists. nih.govfrontiersin.orgnih.gov The this compound scaffold could be explored for its potential to modulate CXCR4 or other related GPCRs.
Central Nervous System (CNS) Targets: The pyrrolidine structure is a core component of drugs acting on the CNS, such as aniracetam (B1664956) and rolipram. nih.gov Screening derivatives of this compound for activity against CNS targets could uncover new treatments for neurological and psychiatric disorders.
Antiviral Targets: Pyrrolidine-containing molecules like Telaprevir and Ombitasvir are potent antiviral agents. nih.gov The scaffold could be evaluated for its ability to inhibit viral proteins essential for the replication of viruses like Hepatitis C or SARS-CoV-2. nih.gov
| Potential Target Class | Therapeutic Area | Rationale based on Pyrrolidine Scaffolds | Example Target |
|---|---|---|---|
| Enzymes | Anti-inflammatory, Antibacterial, Metabolic Disease | Pyrrolidine derivatives are known enzyme inhibitors. frontiersin.orgnih.gov | COX-2, DNA Gyrase, DPP-IV. nih.govnih.gov |
| Chemokine Receptors | Oncology, Immunology | Pyrrolidine derivatives have shown potent antagonist activity. nih.govnih.gov | CXCR4. frontiersin.org |
| CNS Receptors/Transporters | Neurology, Psychiatry | The scaffold is present in several CNS-active drugs. nih.gov | Various neurotransmitter receptors. |
| Viral Proteins | Infectious Disease | Pyrrolidine analogs are used in approved antiviral therapies. nih.gov | NS5A protein (Hepatitis C). nih.gov |
Q & A
Q. What are the standard synthetic routes for 2-[2-(Pyrrolidin-1-yl)propoxy]acetic acid, and how can reaction yields be optimized?
The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, the pyrrolidine moiety can be introduced through alkylation of a propoxy intermediate. Reaction optimization may involve adjusting solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and stoichiometric ratios of reactants. Design of Experiments (DOE) methodologies are recommended to systematically evaluate variables .
Q. Which analytical techniques are most reliable for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm the pyrrolidine ring and propoxy-acetic acid backbone.
- Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS or HRMS).
- HPLC with UV/Vis or MS detection to assess purity. Cross-referencing with databases like PubChem or ECHA ensures spectral consistency .
Q. What safety precautions are essential when handling this compound in laboratory settings?
Based on analogous pyrrolidine derivatives:
- Use fume hoods to avoid inhalation of dust/aerosols.
- Wear nitrile gloves, lab coats, and safety goggles.
- Store in airtight containers away from oxidizers. First-aid protocols for skin/eye contact include immediate rinsing with water for ≥15 minutes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for pyrrolidine derivatives?
Discrepancies may arise from variations in assay conditions (e.g., cell lines, pH, or incubation time). To address this:
- Replicate studies under standardized protocols.
- Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity.
- Apply cheminformatics tools to analyze structure-activity relationships (SAR) and identify confounding functional groups .
Q. What strategies are effective for optimizing the selectivity of this compound in target binding studies?
Advanced approaches include:
- Molecular docking simulations to predict binding affinities and modify the acetic acid or pyrrolidine substituents.
- Isothermal titration calorimetry (ITC) to quantify thermodynamic binding parameters.
- Metabolite scrambling assays to rule off-target interactions .
Q. How should researchers design experiments to investigate metabolic stability of this compound?
- Use hepatic microsome assays (human/rodent) to assess Phase I/II metabolism.
- Employ LC-MS/MS to identify metabolites and degradation pathways.
- Compare results with computational predictions (e.g., CYP450 isoform profiling) .
Q. What methodologies are recommended for analyzing conflicting spectral data (e.g., NMR shifts or MS fragmentation patterns)?
- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Validate MS fragmentation using stable isotope-labeled analogs.
- Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .
Data Contradiction and Theoretical Frameworks
Q. How can researchers reconcile discrepancies in reported reaction yields for analogous pyrrolidine-based syntheses?
Potential factors include:
- Impurity profiles of starting materials (e.g., CAS 136916-22-8 derivatives).
- Catalyst degradation (e.g., palladium in cross-coupling reactions).
- Apply reaction kinetic modeling to identify rate-limiting steps and optimize conditions .
Q. What frameworks guide the design of toxicity studies for novel pyrrolidine derivatives?
Align with OECD guidelines:
- Acute toxicity : Follow GHS Category 4 protocols (oral/dermal/inhalation).
- Genotoxicity : Ames test or micronucleus assay.
- Theoretical models : Use QSAR tools to predict ADMET properties .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
